P2X Receptor Subtype Selectivity: 1,000-Fold Discrimination vs. P2X2, P2X4-7, and P2Y Receptors
α,β-Methylene-ATP exhibits agonist activity at P2X1 and P2X3 receptors with an EC50 of approximately 1 µM, while demonstrating ~1,000-fold lower potency at P2X2, P2X4-7, and P2Y receptors . In contrast, the native agonist ATP broadly activates nearly all P2 receptor subtypes without comparable discrimination. This selectivity profile renders α,β-methylene-ATP the preferred tool compound for isolating P2X1- and P2X3-mediated responses in mixed receptor populations.
| Evidence Dimension | Receptor selectivity (EC50 fold difference) |
|---|---|
| Target Compound Data | EC50 ≈ 1 µM at P2X1 and P2X3 |
| Comparator Or Baseline | ~1,000-fold lower potency at P2X2, P2X4-7, and P2Y receptors |
| Quantified Difference | Approximately 1,000-fold selectivity window |
| Conditions | HEK293 cells expressing recombinant human P2X receptors |
Why This Matters
This high degree of selectivity is essential for experimental designs requiring unambiguous attribution of physiological responses to P2X1 or P2X3 receptors, reducing off-target confounding by other P2X or P2Y subtypes.
